

physical and chemical properties of deuterium fluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

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Deuterium Fluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **deuterium fluoride** (DF), a deuterated isotopologue of hydrogen fluoride. Possessing unique characteristics stemming from the kinetic isotope effect, DF serves as an invaluable tool in diverse research fields, including spectroscopy, reaction mechanism elucidation, and chemical laser development. This document summarizes key quantitative data, outlines the principles of experimental characterization methods, and presents logical workflows and concepts through structured diagrams.

Physical Properties

The substitution of protium (^1H) with deuterium (^2H) significantly alters the physical properties of the fluoride molecule due to the mass difference. This manifests in changes to its molecular weight, boiling and melting points, bond characteristics, and spectroscopic signatures. These properties are crucial for its application in various experimental and industrial settings.

Summary of Physical Data

The following table summarizes the core physical properties of **deuterium fluoride** (DF) in comparison to hydrogen fluoride (HF). This comparative data is essential for understanding the

isotopic effects on a molecular level.

Property	Deuterium Fluoride (DF)	Hydrogen Fluoride (HF)	Citation
Molecular Weight	21.0125 g/mol	20.006 g/mol	[1][2]
Boiling Point	18.64 °C (estimate)	19.5 °C	[2][3]
Melting Point	Not specified	-83.6 °C	[3]
Dipole Moment	1.8188 D	1.86 D	[3]
Bond Length (Intramolecular)	0.97 Å (at 4.2 K), 0.95 Å (at 85 K)	95 pm (solid state)	[3][4]
Hydrogen Bond Length (Intermolecular)	1.53 Å (at 4.2 K), 1.56 Å (at 85 K)	155 pm (solid state)	[3][4]
Fundamental Vibrational Frequency	~2998 cm ⁻¹ (derived)	~3962 cm ⁻¹	[2]

Note: Some properties, like the precise boiling point of DF, can vary in literature, and values are often estimated or derived from spectroscopic data.

Crystal Structure

In the solid state, **deuterium fluoride** forms zigzag chains, similar to hydrogen fluoride, a structure dictated by strong intermolecular hydrogen/deuterium bonding.[4][5] The crystal structure has been determined to be orthorhombic.[4]

Table 2: Crystallographic Data for **Deuterium Fluoride**[4]

Parameter	Value (at 4.2 K)	Value (at 85 K)
Crystal System	Orthorhombic	Orthorhombic
Unit Cell Dimensions	a=3.31 Å, b=4.26 Å, c=5.22 Å	a=3.33 Å, b=4.27 Å, c=5.27 Å
F-F-F Angle	116°	Not specified
F-F Distance	2.50 Å	2.51 Å

Chemical Properties and Reactivity

The chemical behavior of **deuterium fluoride** is largely governed by the kinetic isotope effect (KIE), where the heavier deuterium atom leads to a lower zero-point energy and different vibrational frequencies compared to protium.^[2] This results in slower reaction rates for processes involving the cleavage of the D-F bond compared to the H-F bond.^[2]

Acidity

While hydrofluoric acid (an aqueous solution of HF) is classified as a weak acid ($pK_a \approx 3.17$), concentrated or anhydrous HF is a superacid.^{[3][6][7]} This is due to self-ionization and the formation of species like the bifluoride anion (HF_2^-).^[3] The acidity of DF is expected to be slightly lower than that of HF in aqueous solution due to the stronger D-F bond and differences in zero-point energy, which make the dissociation of the deuteron (D^+) less favorable than the proton (H^+).

Kinetic Isotope Effect (KIE)

The KIE is a cornerstone of DF's utility in mechanistic studies.^{[8][9]} It is the ratio of the rate constant of a reaction with the light isotopologue (HF) to that of the heavy one (DF). For reactions where the H-F or D-F bond is broken in the rate-determining step, this ratio (k_H/k_D) is typically greater than 1, indicating a primary kinetic isotope effect.^{[10][11]} This effect allows researchers to probe transition states and confirm the involvement of hydrogen/deuterium transfer in a reaction mechanism.^{[8][9]}

Conceptual reaction coordinate diagram illustrating the Kinetic Isotope Effect.

Applications in Chemical Lasers

Deuterium fluoride is a key component in high-power chemical lasers.[12][13] The laser operates on the vibrational transitions of the excited DF^* molecules, which are produced in the exothermic reaction between a fluorine source and deuterium gas.[12] The specific wavelengths emitted by DF lasers are in the mid-infrared range, which has applications in military and research fields due to effective atmospheric transmission.[12]

Experimental Methodologies

The characterization of **deuterium fluoride** relies on a suite of sophisticated analytical techniques. These methods are essential for determining its structural, physical, and chemical properties with high precision.

Synthesis of Deuterium Fluoride

High-purity **deuterium fluoride** can be synthesized through several laboratory and industrial methods.[1][14]

- **Direct Reaction:** This highly exothermic method involves the controlled reaction of deuterium gas (D_2) with elemental fluorine (F_2).[1][2] Due to its hazardous nature, it requires careful temperature management, often at low temperatures.[1]
- **Deuterolysis of Fluorine Compounds:** A more convenient and controllable laboratory-scale method involves the reaction of heavy water (D_2O) with various fluorine-containing compounds.[2][14] Common precursors include benzoyl fluoride, thionyl fluoride (SOF_2), and carbonyl fluoride (COF_2).[2][14] For example, the reaction with benzoyl fluoride is typically conducted at 65-70°C.[2]
 - $SOF_2 + D_2O \rightarrow 2DF + SO_2$ [2]
 - $COF_2 + D_2O \rightarrow 2DF + CO_2$ [2]
- **Reaction with Deuterated Sulfuric Acid:** Analogous to the industrial production of HF, deuterated sulfuric acid (D_2SO_4) can be reacted with a fluoride salt like calcium fluoride (CaF_2) to produce DF.[15]

Spectroscopic Analysis

Spectroscopy is a primary tool for investigating DF, leveraging its unique vibrational and rotational properties.[1]

- Infrared (IR) Spectroscopy: Due to the heavier mass of deuterium, the D-F bond vibrates at a lower frequency compared to the H-F bond.[1][2] This significant downshift in its fundamental vibrational frequency allows for clear differentiation between DF and HF using IR spectroscopy.[2] The technique is instrumental for studying intermolecular dynamics, hydrogen/deuterium bonding, and for isotopic tracing in complex chemical systems.[2][16]
 - Methodology Principle: A sample is placed in an IR spectrometer (e.g., a Fourier Transform Infrared (FTIR) spectrometer).[17] An IR beam is passed through the sample, and the instrument measures the absorption of radiation at specific wavenumbers, corresponding to the vibrational transitions of the D-F bond. For gas-phase measurements, a specialized gas cell is used. For condensed phases, techniques like Attenuated Total Reflectance (ATR) may be employed.[17][18] The resulting spectrum shows characteristic absorption bands for DF, distinct from those of HF or other molecules.[16]

*Generalized workflow for the analysis of **Deuterium Fluoride** via IR Spectroscopy.*

- Microwave Spectroscopy: This technique measures the energies of rotational transitions for gas-phase molecules. It is exceptionally precise and is used to determine molecular geometry, bond lengths, and electric dipole moments.[19] For a molecule to be microwave active, it must possess a permanent dipole moment, which DF does.[20]
 - Methodology Principle: A gaseous sample of DF is introduced into a waveguide in a microwave spectrometer. Microwave radiation is swept across a range of frequencies. When the frequency of the radiation matches the energy difference between two rotational levels of the DF molecule, the energy is absorbed. This absorption is detected, yielding a spectrum from which rotational constants are derived. These constants are then used to calculate the moment of inertia and, consequently, the D-F bond length with high accuracy. Applying an external electric field (the Stark effect) causes splitting of the rotational lines, and the magnitude of this splitting is used to determine the molecule's electric dipole moment.[19]

Diffraction Techniques

- Neutron Diffraction: This is a powerful technique for determining the atomic-level structure of materials, and it is particularly advantageous for locating deuterium atoms.[2][21] While X-ray diffraction is insensitive to hydrogen and its isotopes, deuterium nuclei are strong scatterers of neutrons.[21][22] This makes neutron diffraction the definitive method for precisely determining the positions of deuterium atoms in the crystal lattice of solid DF, including both the intramolecular D-F bond length and the intermolecular D---F deuterium bond length.[4][22]
 - Methodology Principle: A beam of neutrons of a known wavelength is directed at a crystalline sample of solid DF, typically held at cryogenic temperatures (e.g., 4.2 K or 85 K).[4] The neutrons are diffracted by the atomic nuclei in the crystal, creating a diffraction pattern. This pattern is recorded by a detector. By analyzing the positions and intensities of the diffraction peaks, the arrangement of atoms in the unit cell can be determined, providing precise bond lengths and angles.[4]

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- To cite this document: BenchChem. [physical and chemical properties of deuterium fluoride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609233#physical-and-chemical-properties-of-deuterium-fluoride>]

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